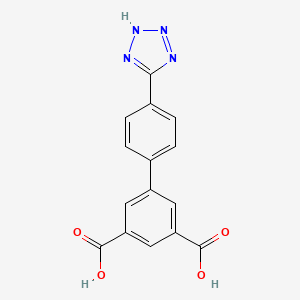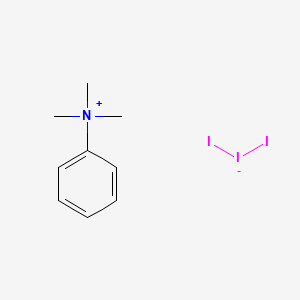
TAMRA amine, 5-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAMRA amine, 5-isomer: is a derivative of tetramethylrhodamine, a well-known fluorophore used extensively in biomolecule labeling. This compound contains a primary amine group, making it highly reactive and suitable for conjugation with various electrophiles such as activated esters and epoxides . This compound is particularly valued for its bright orange fluorescence, which is useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA amine, 5-isomer typically involves the reaction of tetramethylrhodamine with an amine group. The process often includes the use of reductive amination reactions or enzymatic transamination . The reaction conditions generally require solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C in the dark to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: TAMRA amine, 5-isomer undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the reduction of an imine to form a secondary amine.
Enzymatic Transamination: This process involves the transfer of an amino group from one molecule to another.
Click Chemistry: TAMRA amine can react with terminal alkynes via a copper-catalyzed click reaction.
Common Reagents and Conditions:
Reductive Amination: Common reagents include sodium cyanoborohydride and solvents like methanol or ethanol.
Enzymatic Transamination: Enzymes such as transaminases are used under mild conditions.
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used in aqueous conditions.
Major Products:
Reductive Amination: Produces secondary amines.
Enzymatic Transamination: Produces new amine derivatives.
Click Chemistry: Produces triazole-linked products.
Scientific Research Applications
TAMRA amine, 5-isomer has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Industry: Applied in the development of fluorescent dyes for various industrial applications.
Mechanism of Action
The mechanism of action of TAMRA amine, 5-isomer involves its ability to conjugate with electrophilic reagents, forming stable covalent bonds. This conjugation allows it to label biomolecules effectively. The compound can serve as a Förster Resonance Energy Transfer (FRET) acceptor for fluorescein, enhancing its utility in various fluorescence-based assays .
Comparison with Similar Compounds
5-TAMRA (5-Carboxytetramethylrhodamine): Another isomer of tetramethylrhodamine with similar fluorescent properties.
6-TAMRA (6-Carboxytetramethylrhodamine): Similar to 5-TAMRA but differs in the position of the carboxyl group.
TAMRA carboxylic acid, 5-isomer: A non-reactive form used as a reference standard.
Uniqueness: TAMRA amine, 5-isomer is unique due to its primary amine group, which allows for versatile conjugation with various electrophiles. This makes it highly valuable for specific labeling applications where other isomers may not be as effective .
Properties
Molecular Formula |
C31H37ClN4O4 |
|---|---|
Molecular Weight |
565.1 g/mol |
IUPAC Name |
5-(6-azaniumylhexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;chloride |
InChI |
InChI=1S/C31H36N4O4.ClH/c1-34(2)21-10-13-24-27(18-21)39-28-19-22(35(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(37)38)30(36)33-16-8-6-5-7-15-32;/h9-14,17-19H,5-8,15-16,32H2,1-4H3,(H-,33,36,37,38);1H |
InChI Key |
VPOLLACBGNYGIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC[NH3+])C(=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)

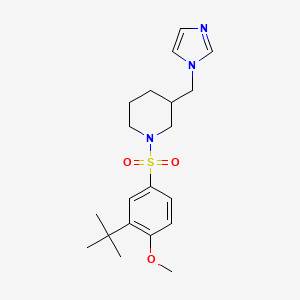

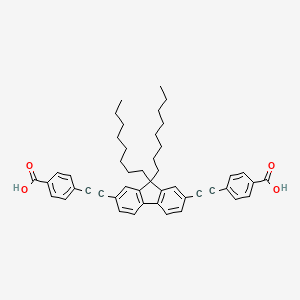
![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
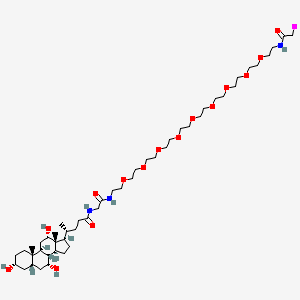
![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
![3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)
![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)
